

A Comprehensive Guide to the Structure-Activity Relationships of N-Substituted Phthalamides

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Compound of Interest

Compound Name:	<i>N,N'</i> -Diisopropylphthalamide
CAS No.:	38228-97-6
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The phthalimide scaffold, a simple yet versatile pharmacophore, has been a cornerstone in medicinal chemistry for decades. Its derivatives exhibit a remarkable breadth of biological activities, ranging from sedative and anticonvulsant to potent anti-inflammatory and immunomodulatory effects. The N-substituted phthalamides, in particular, represent a class of compounds where subtle structural modifications to the substituent attached to the imide nitrogen can lead to profound changes in biological function and potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticonvulsant, anti-inflammatory, and immunomodulatory properties. We will explore the causality behind experimental design, present comparative data, and provide validated protocols to support further research and development in this fascinating area.

Anticonvulsant Properties: Targeting Neuronal Excitability

Epilepsy, a neurological disorder affecting millions worldwide, necessitates the continued search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1] N-substituted phthalamides have emerged as a promising class of anticonvulsants, often exhibiting a phenytoin-like profile by potentially acting on voltage-gated sodium channels.[2][3]

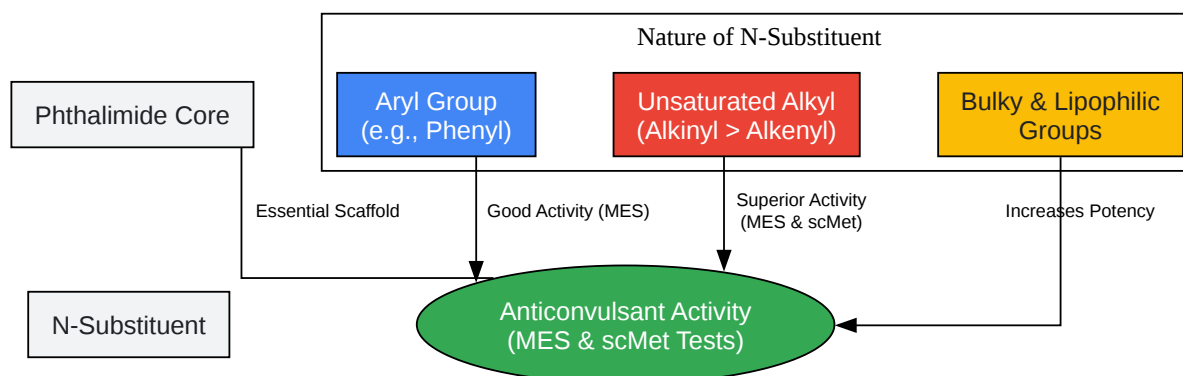
The core idea is based on rigidifying the structure of known anticonvulsants like ameltolide to enhance receptor interaction.[1][2]

Key Structure-Activity Relationships (SAR)

The anticonvulsant activity of N-substituted phthalamides is highly dependent on the nature of the substituent at the nitrogen atom.

- **N-Aryl vs. N-Alkyl Substitution:** Early studies established that an N-phenyl ring is a key element for activity, particularly in the maximal electroshock seizure (MES) test, which is indicative of a phenytoin-like mechanism.[1] However, later research demonstrated that a rigid phenyl ring is not an absolute requirement.[1]
- **Nature of the N-Substituent:** The introduction of unsaturated bonds in the N-substituent significantly enhances activity. N-alkynyl phthalimides were found to be superior to N-alkenyl and N-phenoxyalkyl derivatives, with one alkynyl derivative emerging as the most active compound in both MES and subcutaneous pentylentetrazole (scMet) tests.[1][4] This suggests that the electronic properties and conformation conferred by the triple bond are crucial for interacting with the biological target.
- **Lipophilicity and Steric Bulk:** Increased lipophilicity and the presence of bulky aromatic moieties on the N-aryl substituent can lead to higher potency.[2] This aligns with the general principle for CNS-acting drugs, where the ability to cross the blood-brain barrier is paramount. Docking studies suggest these derivatives interact with the domain II-S6 of the NaV1.2 sodium channel, where the carbonyl oxygens of the phthalimide ring play a key role in receptor binding.[2]

Logical Relationship: SAR for Anticonvulsant Activity



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Caption: Key structural features of N-substituted phthalamides influencing anticonvulsant activity.

Comparative Data: Anticonvulsant Screening

The table below summarizes the anticonvulsant activity of representative N-substituted phthalamides in standard preclinical models. The Maximal Electroshock (MES) test identifies compounds effective against generalized tonic-clonic seizures, while the subcutaneous Pentylene-tetrazole (scMet) test detects agents that raise the seizure threshold.

Compound Class	N-Substituent Type	MES Activity	scMet Activity	Reference
N-Phenoxyalkyl	4-Chlorophenoxypropyl	Active	Inactive	[1]
N-Alkenyl	4-Pentenyl	Active	Inactive	[1]
N-Alkynyl	4-Pentynyl	Most Active	Active	[1]
N-Aryl	2,6-Dimethylphenyl	Active	Inactive	[1]
N-Aryl (Bulky)	Naphthyl	Potent Activity	Potent Activity	[2]

Data synthesized from referenced studies to show trends.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for inducing tonic-clonic seizures and evaluating the efficacy of potential anticonvulsant compounds.

- **Animal Preparation:** Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
- **Compound Administration:** Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.
- **Induction of Seizure:** At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electroshock is delivered via corneal electrodes. The stimulus parameters are typically 50 mA, 60 Hz, for 0.2 seconds.
- **Observation:** Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

- Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Effects: Modulating the Immune Response

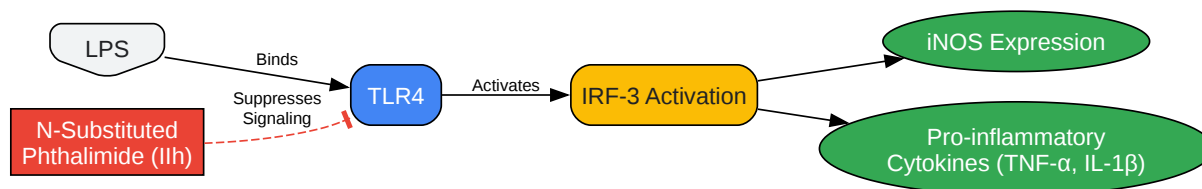
Chronic inflammation is a hallmark of numerous diseases. N-substituted phthalamides have demonstrated significant anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][6]

Key Structure-Activity Relationships (SAR)

The anti-inflammatory potential is closely tied to the characteristics of the N-substituent and its ability to modulate specific signaling pathways.

- Bulkiness of N-Alkyl Chain: A structure-activity relationship study revealed that the bulkiness of the N-substituted alkyl chain is positively correlated with the inhibition of lipopolysaccharide (LPS)-stimulated NO production in macrophages.[6] This suggests that larger, more sterically hindered substituents may better occupy the binding pocket of the target protein.
- Hydroxyl Group Substitution: The presence of free hydroxyl groups on a substituted phthalimide core was found to be important for biological activity.[6]
- Mechanism of Action: Potent analogs have been shown to down-regulate the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF- α and IL-1 β . [6] This activity is associated with the suppression of the Toll-like receptor (TLR) 4 signaling pathway.[6]
- Hybrid Molecules: Incorporating other biologically active moieties, such as a 1,2,3-triazole ring, with the phthalimide structure has yielded compounds with significant anti-inflammatory effects, demonstrating a promising strategy for developing new hybrid drugs.[7]

Signaling Pathway: TLR4 Inhibition by Phthalamides



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Caption: Suppression of the TLR4 signaling pathway by an active phthalimide derivative (IIh).
[6]

Comparative Data: Inhibition of Nitric Oxide Production

The inhibitory concentration (IC₅₀) values for NO production in LPS-stimulated RAW 264.7 macrophages are a key metric for evaluating anti-inflammatory potency.

Compound	N-Substituent	IC ₅₀ for NO Inhibition (μg/mL)	Reference
Analog IIa	Methyl	> 50	[6]
Analog IIc	Propyl	21.6	[6]
Analog IIe	Isopentyl	14.5	[6]
Analog IIh	(4-methyl)pentyl	8.7	[6]

Data from referenced study shows a clear trend where increased bulkiness and length of the N-alkyl chain enhance inhibitory activity.[6]

Experimental Protocol: LPS-Stimulated Nitric Oxide (NO) Production Assay

This in vitro assay is a reliable method for screening compounds for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator.

- **Cell Culture:** Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
- **Incubation:** The plates are incubated for an additional 24 hours.
- **NO Measurement (Griess Assay):** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Data Analysis:** The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Immunomodulatory and Anticancer Activity: The Thalidomide Legacy

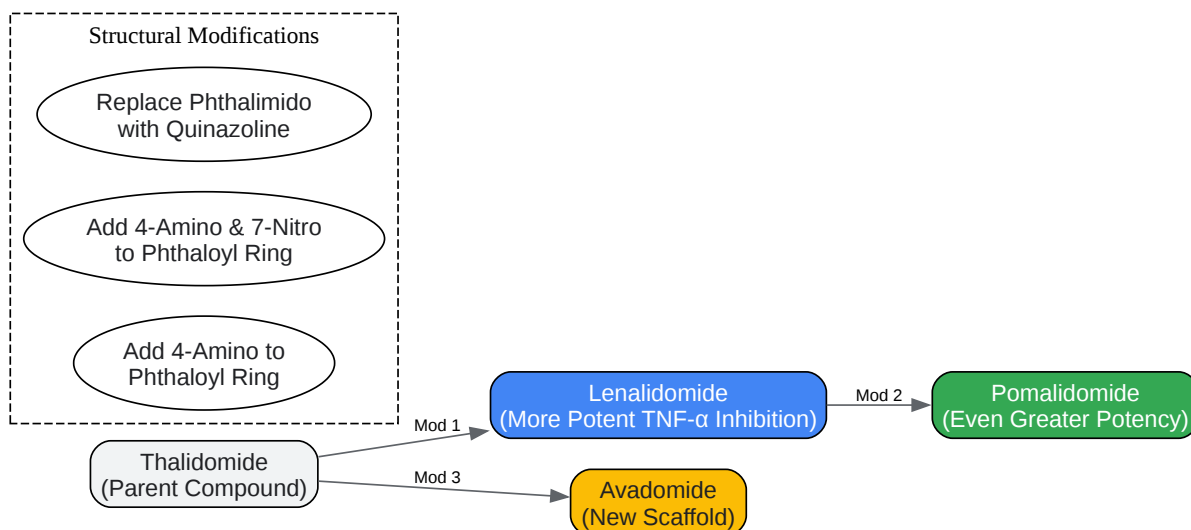
The story of thalidomide is one of the most compelling in pharmacology. Initially a sedative, its tragic teratogenic effects led to its withdrawal. However, it was later discovered to possess potent immunomodulatory and antiangiogenic properties, leading to its approval for treating multiple myeloma and erythema nodosum leprosum (ENL).[8] This revitalization spurred the development of second-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, which are structurally related N-substituted phthalamides.

Key Structure-Activity Relationships (SAR)

The SAR for thalidomide and its analogs is complex, with distinct structural requirements for its various biological effects.

- **Core Structure:** Both the phthalimide and the glutarimide rings are essential for thalidomide-type teratogenic and, by extension, immunomodulatory activity. The α -linkage between these two rings is also critical.[9]
- **Phthaloyl Ring Substitution:** Modifications to the phthalimide ring can dramatically enhance potency. Adding electron-donating groups, such as 3,4-dimethoxy substitution, resulted in a compound 15-fold more potent than thalidomide at inhibiting TNF- α . [10] This suggests that steric and electronic effects on this ring modulate interaction with the target protein, cereblon (CRBN).
- **Glutarimide Ring Modification:** The glutarimide moiety is a key site for modification. The addition of an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from the glutarimide ring led to the development of lenalidomide and pomalidomide, respectively. These changes result in analogs with significantly enhanced TNF- α inhibitory activity and altered substrate specificity for the E3 ubiquitin ligase complex of which CRBN is a part.[8]
- **Bioisosteric Replacement:** Replacing the phthalimido moiety with other bicyclic systems like quinazoline has led to new classes of potent immunomodulators, such as avadomide.[8]

Workflow: Evolution of Immunomodulatory Drugs (IMiDs)



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Caption: Structural evolution from thalidomide to next-generation immunomodulatory agents.

Comparative Data: TNF- α Inhibition

The potency of thalidomide analogs is often compared by their ability to inhibit TNF- α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs).

Compound	Key Structural Feature	Relative Potency (vs. Thalidomide)	Reference
Thalidomide	Parent Structure	1x	[10]
3,4-Dimethoxy Analog	Disubstitution on phthaloyl ring	15x	[10]
3,4-Diethoxy Analog	Diethoxy substitution on phthaloyl ring	~30x	[10]
Lenalidomide	4-Amino group on phthaloyl ring	More Potent	[8]
Pomalidomide	4-Amino, 7-Nitro substitution	More Potent than Lenalidomide	[8]

Data synthesized from referenced studies. Absolute IC₅₀ values vary between assays, but relative potency provides a clear SAR trend.

Experimental Protocol: TNF- α Inhibition in LPS-Stimulated PBMCs

This ex vivo assay is the gold standard for evaluating the immunomodulatory activity of thalidomide and its analogs.

- **PBMC Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and seeded in 96-well plates at a density of 1×10^6 cells/mL.
- **Compound Treatment:** Test compounds (dissolved in DMSO and diluted in media) are added to the cells at various final concentrations. The final DMSO concentration should be non-toxic (e.g., <0.1%).
- **Stimulation:** Cells are stimulated with LPS at a final concentration of 1 μ g/mL to induce TNF- α production.

- Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
- TNF- α Quantification: The culture supernatant is collected, and the concentration of TNF- α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: The percentage of TNF- α inhibition is calculated relative to the LPS-treated control. The IC₅₀ value, the concentration required to inhibit 50% of TNF- α production, is determined.

Conclusion

The N-substituted phthalamide framework is a testament to the power of substituent modification in drug discovery. The structure-activity relationships discussed herein demonstrate that the N-substituent is a critical determinant of biological activity, dictating everything from CNS penetration for anticonvulsant effects to the specific modulation of immune pathways. For anticonvulsant activity, lipophilic and unsaturated N-substituents are favorable. For anti-inflammatory effects, steric bulk on the N-alkyl chain enhances potency. In the immunomodulatory realm of thalidomide analogs, substitutions on the phthaloyl ring and modifications to the glutarimide ring have led to next-generation drugs with vastly improved therapeutic profiles. The continued exploration of this versatile scaffold, guided by the principles of SAR, holds immense promise for the development of novel therapeutics for a wide range of human diseases.

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